molecular formula C10H18N2S B13527738 1-(4-(Tert-butyl)thiazol-2-yl)-N-methylethan-1-amine

1-(4-(Tert-butyl)thiazol-2-yl)-N-methylethan-1-amine

Cat. No.: B13527738
M. Wt: 198.33 g/mol
InChI Key: PIAFADYVAOZLHS-UHFFFAOYSA-N
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Description

1-(4-(Tert-butyl)thiazol-2-yl)-N-methylethan-1-amine is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group attached to the thiazole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Tert-butyl)thiazol-2-yl)-N-methylethan-1-amine typically involves the reaction of a thiazole derivative with a tert-butyl group and an amine. One common method involves the use of thiazole-2-carboxylic acid as a starting material, which is then reacted with tert-butylamine under specific conditions to form the desired compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Tert-butyl)thiazol-2-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

1-(4-(Tert-butyl)thiazol-2-yl)-N-methylethan-1-amine has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Tert-butyl)thiazol-2-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(Tert-butyl)thiazol-2-yl)-N-methylethan-1-amine is unique due to the specific combination of the thiazole ring and the tert-butyl group, which can influence its chemical reactivity and biological activity. This combination may result in distinct properties compared to other thiazole or tert-butyl derivatives .

Properties

Molecular Formula

C10H18N2S

Molecular Weight

198.33 g/mol

IUPAC Name

1-(4-tert-butyl-1,3-thiazol-2-yl)-N-methylethanamine

InChI

InChI=1S/C10H18N2S/c1-7(11-5)9-12-8(6-13-9)10(2,3)4/h6-7,11H,1-5H3

InChI Key

PIAFADYVAOZLHS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CS1)C(C)(C)C)NC

Origin of Product

United States

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